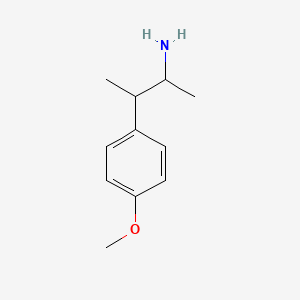

3-(4-Methoxyphenyl)butan-2-amine

Descripción general

Descripción

3-(4-Methoxyphenyl)butan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the butane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)butan-2-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(4-Methoxyphenyl)butan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the amine. The process is conducted under high pressure and temperature to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Insecticidal Properties:

Research indicates that 3-(4-Methoxyphenyl)butan-2-amine exhibits significant insecticidal activity. It has been evaluated as a growth inhibitor and antifeedant against pests such as Spilarctia obliqua, which affects multiple cash crops. The compound is noted for its non-hazardous nature, making it ecologically safe for agricultural use .

Mechanism of Action:

The compound acts as a feeding deterrent and growth inhibitor. It disrupts the normal feeding behavior of insects, thereby reducing their population and minimizing crop damage. Its efficacy suggests potential for development into insecticidal formulations that can be used in sustainable agriculture practices .

Pharmaceutical Applications

Chiral Building Block:

this compound serves as a chiral building block in pharmaceutical synthesis. It has been utilized in the production of amides that modulate lysophosphatidic acid receptors, which are relevant for treating liver, skin, and lung diseases .

Synthesis Techniques:

Recent advancements have employed enzymatic and chemo-enzymatic strategies to synthesize this compound from renewable carbonyl compounds. These methods enhance the efficiency and selectivity of producing chiral amines, making them valuable intermediates in drug development .

Case Studies

-

Insecticidal Efficacy Study:

A study demonstrated that formulations containing this compound effectively reduced larval populations of Spilarctia obliqua. The results indicated a significant decrease in feeding activity and growth rates among treated larvae compared to controls . -

Pharmaceutical Synthesis Research:

A recent publication detailed the use of this compound as an intermediate in synthesizing novel therapeutic agents targeting lysophosphatidic acid receptors. The study highlighted the compound's role in enhancing the pharmacological profile of new drugs .

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)butan-2-amine involves its interaction with various molecular targets, including enzymes and receptors. It acts as a serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction leads to the release of serotonin, a neurotransmitter, which can influence mood, cognition, and other physiological processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyamphetamine: Shares a similar methoxy group on the phenyl ring but differs in the length of the carbon chain and the position of the amine group.

3,4-Methylenedioxyphenylalkylamines: Includes compounds like methylone and methylenedioxyamphetamine, which have a methylenedioxy group instead of a methoxy group.

Uniqueness

3-(4-Methoxyphenyl)butan-2-amine is unique due to its specific structural features, including the position of the methoxy group and the butane chain.

Actividad Biológica

3-(4-Methoxyphenyl)butan-2-amine, also known as 4-(4-methoxyphenyl)butan-2-amine, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features a butan-2-amine backbone substituted with a methoxy group on the phenyl ring, contributing to its unique biological activity. Its molecular formula is CHN, with a molecular weight of approximately 179.26 g/mol. The presence of the amine functional group allows it to participate in various biological interactions.

While specific mechanisms for this compound are not extensively documented, it is known to act as a selective serotonin releasing agent (SSRA). This compound targets the serotonin transporter and alpha receptors, enhancing serotonin signaling. This mechanism suggests potential therapeutic applications in treating mood disorders and conditions related to serotonin dysregulation.

Pharmaceutical Applications

- Serotonin Signaling : The ability of this compound to enhance serotonin release positions it as a candidate for mood disorder treatments. Research indicates that compounds with similar structures can modulate neurotransmitter levels, influencing mood and cognition.

- Antiproliferative Effects : In related studies, compounds structurally similar to this compound have shown significant antiproliferative activities against various cancer cell lines. For instance, derivatives have been tested for their effects on MCF-7 breast cancer cells, demonstrating IC values ranging from 10–33 nM . This suggests that further exploration of this compound could yield similar results.

Agricultural Applications

The compound has also been noted for its antifeedant and growth-inhibiting activities against certain insect larvae, particularly Spilarctia obliqua. This property indicates its potential use as an environmentally friendly insecticide . The non-hazardous nature of the compound enhances its suitability for agricultural applications.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparison with structurally related compounds is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxyamphetamine | Similar methoxyphenyl group; different carbon chain | More potent stimulant effects |

| 4-(4-Methoxyphenyl)butan-2-one | Ketone analog | Lacks amine functionality |

| 4-(4-Methoxyphenyl)butanoic acid | Carboxylic acid analog | Acidic properties alter biological activity |

The specific amine functionality of this compound allows it to participate in a wider range of biological interactions compared to its analogs.

Case Studies and Research Findings

- Antiproliferative Activity : A study demonstrated that related compounds exhibited significant antiproliferative effects in cancer cell lines, indicating potential for further research into this compound's anticancer properties .

- Synthesis and Enzymatic Pathways : Research into the synthesis of this compound has revealed methods involving enzymatic pathways that could enhance production efficiency while maintaining biological activity . Such methods include using ω-transaminase for stereoselective amination processes.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVZJUUUXSMVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.